2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Overview
Description
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. This compound is characterized by its complex structure, which includes multiple halogen substitutions and hydroxyl groups, making it a potent molecule with significant biological activity .
Preparation Methods
The synthesis of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps. The process typically starts with a suitable steroid precursor, which undergoes halogenation, hydroxylation, and acetylation reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired substitutions and functional group additions . Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Mechanism of Action
The mechanism of action of this compound involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding alters the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar compounds include other corticosteroid derivatives like:
- 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate .
- 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate . The uniqueness of 2-Bromo-9,11beta-dichloro-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) lies in its specific halogen and hydroxyl substitutions, which confer distinct biological activities and pharmacokinetic properties .
Mometasone: 9,21-Dichloro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
Properties
CAS No. |
57781-61-0 |
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Molecular Formula |
C26H30BrCl2FO6 |
Molecular Weight |
608.3 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H30BrCl2FO6/c1-12-6-15-16-7-19(30)17-8-20(33)18(27)9-23(17,4)25(16,29)21(28)10-24(15,5)26(12,36-14(3)32)22(34)11-35-13(2)31/h8-9,12,15-16,19,21H,6-7,10-11H2,1-5H3/t12-,15-,16-,19+,21-,23-,24-,25-,26-/m0/s1 |
InChI Key |
CAPJXOFUERKRLV-NHWDUKQOSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)Br)F |
Origin of Product |
United States |
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